
CID 13724331
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 13724331” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 13724331 involves multiple steps, including the reaction of specific precursor molecules under controlled conditions. The preparation method typically involves:
Reacting 5-iodine-2-methylaniline with N-bromosuccinimide: to obtain 4-bromine-5-iodine-2-methylaniline.
Reacting the 4-bromine-5-iodine-2-methylaniline with isoamyl nitrite: under acidic conditions to obtain 5-bromine-6-iodine-1H-indazole.
Carrying out Sonogashira coupling reaction: on the indazole compound with R-C≡CH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
CID 13724331 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
CID 13724331 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of CID 13724331 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to various biological responses, depending on the context and application .
Comparación Con Compuestos Similares
CID 13724331 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1,2,4,5-Tetrabromobenzene: Known for its symmetrical structure and reactivity.
Carbonyldiimidazole: Used in peptide synthesis and organic reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C9H24Si4 |
|---|---|
Peso molecular |
244.63 g/mol |
InChI |
InChI=1S/C9H24Si4/c1-10(2)7-13(8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |
Clave InChI |
HBNVZUXTBXKBQX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C[Si](C[Si](C)C)C[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


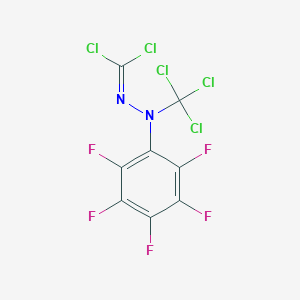
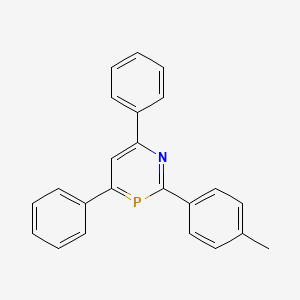
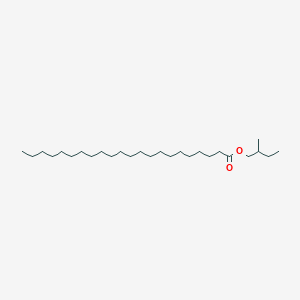
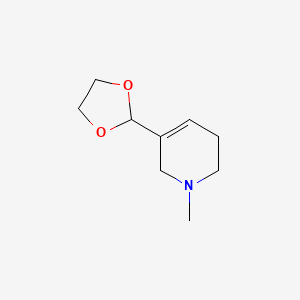
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

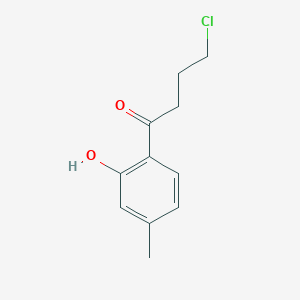
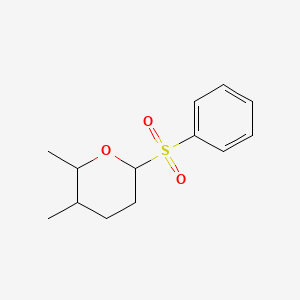
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

